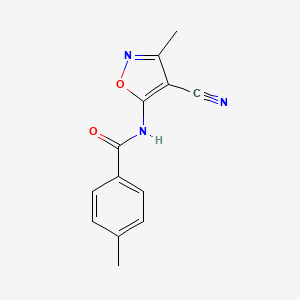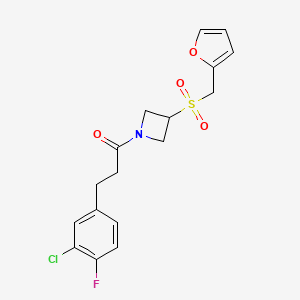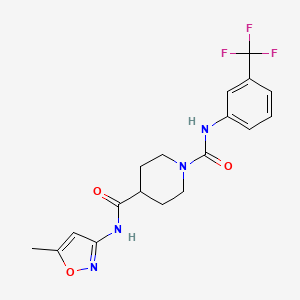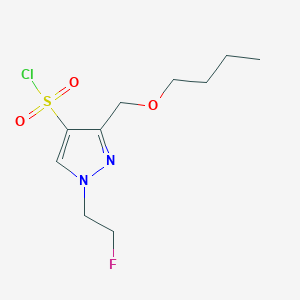
2-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole” is a complex organic molecule. It contains several functional groups, including a trifluoromethoxy group, a phenylsulfonyl group, an azetidinyl group, and a thiazole group .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized electrochemically . Another study reported the synthesis of 2,5-dimethyl-1 (4- (trifluoromethoxyphenyl)-1H-pyrrole from 4-trifluoromethoxyaniline and 2,5-hexanedione .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The trifluoromethoxy group is electron-withdrawing, which can decrease the HOMO and LUMO energy levels of the molecule . The azetidinyl and thiazole groups add further complexity to the structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” have not been found, related compounds have been studied. For example, 4-(Trifluoromethoxy)phenyl-based polydithienylpyrroles showed various colors from reduced to oxidized states, indicating redox reactions .Scientific Research Applications
Antibacterial and Antitubercular Potential
Compounds structurally related to "2-((1-((4-(Trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)oxy)thiazole" have been synthesized and evaluated for their antibacterial and antitubercular activities. Azetidinones, a class of β-lactam antibiotics, show significant activity predominantly against Gram-negative bacteria (S. Woulfe & M. Miller, 1985). Furthermore, novel azetidinones and thiazolidinones linked to an indole nucleus have been synthesized, displaying excellent activity against antimycobacterial strains, highlighting their potential in treating tuberculosis and related infections (A. R. Saundane & Prabhaker Walmik, 2013).
Anticancer Activities
Research indicates that azetidinone and thiazolidinone derivatives, especially when linked with heterocyclic moieties like thiazoles, exhibit potent anticancer activities. For instance, certain azetidinone analogs have been shown to have remarkable activity against cancer cell lines, suggesting their utility as chemotherapeutic agents (E. Hussein et al., 2020). This is further supported by studies on substituted 1,3,4-oxadiazolyl tetrahydropyridines, which have shown anticancer activities, highlighting the importance of azetidinone derivatives in developing new anticancer drugs (K. Redda & Madhavi Gangapuram, 2007).
Antioxidant Properties
The antioxidant capabilities of azetidinone and related derivatives have been explored, with studies revealing that certain synthesized compounds exhibit potent antioxidant activity. This suggests their potential role in combating oxidative stress-related diseases (V. Jaishree et al., 2012).
Antimicrobial Activity
Moreover, azetidinones have been investigated for their antimicrobial efficacy. Novel azetidinone compounds have demonstrated good to moderate antibacterial and antifungal activities, indicating their utility in developing new antimicrobial agents (Sanjay D. Prajapati & M. Thakur, 2014).
Properties
IUPAC Name |
2-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]oxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O4S2/c14-13(15,16)22-9-1-3-11(4-2-9)24(19,20)18-7-10(8-18)21-12-17-5-6-23-12/h1-6,10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZSSVQBRSXWEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B2955865.png)
![(E)-5-cyclopropyl-2-(4-(3-(pyridin-3-yl)acryloyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2955866.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2955873.png)
![N-cyclopropyl-1-[6-({2-[(2-ethylphenyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2955875.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2955878.png)
![1,3-Dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2955879.png)



![N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide](/img/structure/B2955885.png)
![N-(3-chloro-4-methylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2955886.png)

